

(DHQ)2PHAL: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (Dhq)2phal

Cat. No.: B110519

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An In-depth Technical Guide on the Core Physical and Chemical Properties, and Applications of **(DHQ)2PHAL** in Asymmetric Synthesis.

Introduction

(DHQ)2PHAL, the abbreviated name for 1,4-Bis(9-O-dihydroquininyl)phthalazine, is a chiral ligand derived from the cinchona alkaloid dihydroquinine.^[1] It has established itself as a cornerstone in modern asymmetric synthesis, most notably as a critical component in the Sharpless Asymmetric Dihydroxylation reaction.^{[2][3]} Its unique dimeric structure creates a chiral environment that enables the highly enantioselective conversion of prochiral olefins to vicinal diols, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.^{[2][4]} This technical guide provides a detailed overview of the physical and chemical properties of **(DHQ)2PHAL**, a comprehensive experimental protocol for its application in the Sharpless Asymmetric Dihydroxylation, and a visualization of the catalytic cycle.

Physical and Chemical Properties of (DHQ)2PHAL

(DHQ)2PHAL is a white to beige crystalline powder. It is a complex molecule with a high molecular weight and is valued for its specific optical rotation, which is indicative of its chiral nature. The quantitative physical and chemical properties of **(DHQ)2PHAL** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	140924-50-1	
Molecular Formula	C48H54N6O4	
Molecular Weight	778.98 g/mol	
Appearance	White to beige crystalline powder	
Melting Point	178 °C (decomposition)	
Optical Activity	[α] ₂₂ /D +336° (c = 1.2 in methanol)	
Purity	≥95%	
Synonyms	1,4-Bis(9-O-dihydroquininyl)phthalazine, Hydroquinine 1,4-phthalazinediyl diether	
InChI Key	YUCBLVFHJWOYDN-PPIALRKJSA-N	
SMILES	CC[C@@H]1CN2CCCC1CC2--INVALID-LINK-- c8ccccc38)c9ccnc%10ccc(OC)cc9%10	

Core Application: Sharpless Asymmetric Dihydroxylation

The primary application of **(DHQ)2PHAL** is as a chiral ligand in the Sharpless Asymmetric Dihydroxylation. This reaction facilitates the enantioselective synthesis of vicinal diols from olefins. **(DHQ)2PHAL** is a key component of the commercially available reagent mixture "AD-mix-α". This mixture also contains potassium osmate (K₂OsO₂(OH)₄) as the osmium source, potassium ferricyanide (K₃Fe(CN)₆) as the re-oxidant, and potassium carbonate (K₂CO₃) as a

base. The use of AD-mix- α simplifies the experimental procedure and ensures high enantioselectivity for a wide range of olefin substrates.

Experimental Protocol: Asymmetric Dihydroxylation of Styrene using AD-mix- α

This protocol provides a representative procedure for the asymmetric dihydroxylation of styrene, a common substrate, using AD-mix- α .

Materials:

- AD-mix- α
- tert-Butanol
- Water
- Styrene
- Sodium sulfite
- Ethyl acetate
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix- α (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1.4 g of AD-mix- α). Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, yellow-green two-phase system. Cool the reaction mixture to 0 °C in an ice bath.
- **Addition of Olefin:** Add styrene (1 mmol) to the cooled reaction mixture.

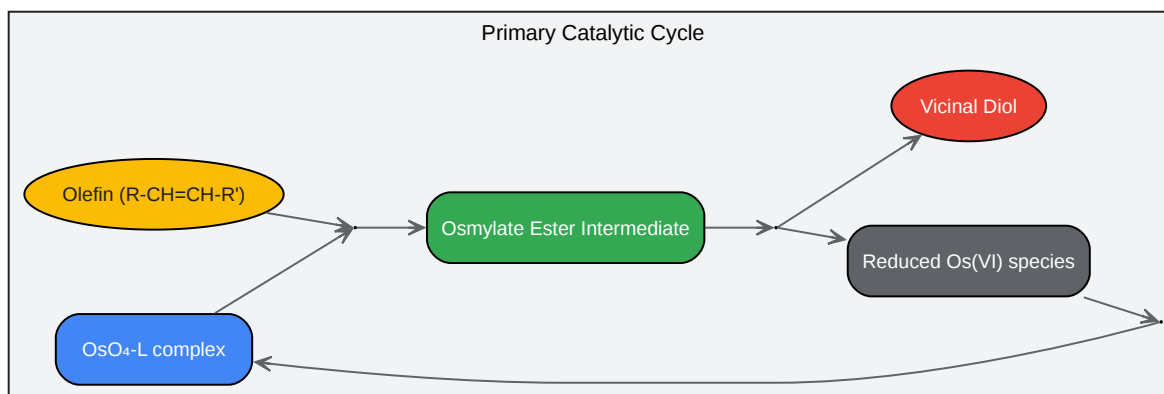
- **Reaction:** Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
- **Quenching:** Once the reaction is complete, add solid sodium sulfite (1.5 g per 1.4 g of AD-mix- α) and warm the mixture to room temperature. Continue stirring for about 1 hour.
- **Extraction:** Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude diol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (R)-1-phenyl-1,2-ethanediol.

Expected Outcome:

This procedure typically yields the corresponding diol with high enantiomeric excess (ee). The stereochemical outcome is predictable, with AD-mix- α (containing **(DHQ)2PHAL**) generally affording the (R)-diol from monosubstituted and cis-1,2-disubstituted olefins.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process. The **(DHQ)2PHAL** ligand plays a crucial role in creating a chiral pocket around the osmium center, which directs the stereochemical outcome of the dihydroxylation.



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Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Conclusion

(DHQ)2PHAL is an indispensable chiral ligand in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable performance in the Sharpless Asymmetric Dihydroxylation, have made it a go-to reagent for the enantioselective synthesis of vicinal diols. This technical guide provides researchers, scientists, and drug development professionals with the essential information required to effectively utilize **(DHQ)2PHAL** in their synthetic endeavors. The detailed experimental protocol and the visualization of the catalytic cycle offer both practical guidance and a deeper understanding of this powerful synthetic tool.

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